molecular formula C22H20N2O4 B8322420 4-Methoxy-N-{6-[2-(pyridin-2-yl)ethyl]-2H-1,3-benzodioxol-5-yl}benzamide CAS No. 62370-11-0

4-Methoxy-N-{6-[2-(pyridin-2-yl)ethyl]-2H-1,3-benzodioxol-5-yl}benzamide

Cat. No. B8322420
CAS RN: 62370-11-0
M. Wt: 376.4 g/mol
InChI Key: NBNDWJAAURLIOU-UHFFFAOYSA-N
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Description

4-Methoxy-N-{6-[2-(pyridin-2-yl)ethyl]-2H-1,3-benzodioxol-5-yl}benzamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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properties

CAS RN

62370-11-0

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

4-methoxy-N-[6-(2-pyridin-2-ylethyl)-1,3-benzodioxol-5-yl]benzamide

InChI

InChI=1S/C22H20N2O4/c1-26-18-9-6-15(7-10-18)22(25)24-19-13-21-20(27-14-28-21)12-16(19)5-8-17-4-2-3-11-23-17/h2-4,6-7,9-13H,5,8,14H2,1H3,(H,24,25)

InChI Key

NBNDWJAAURLIOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2CCC4=CC=CC=N4)OCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(4,5-Methylenedioxy-2-nitrostyryl)pyridine (10.8 g., 0.04 mole) is hydrogenated on a Parr apparatus in 200 ml. of ethanol with 2.0 g. of 10% palladium on carbon as catalyst. After the reduction is complete, the mixture is filtered and the solvent evaporated. The residue consisting of 2-(4,5-methylenedioxy-2-aminophenethyl)pyridine is immediately dissolved in pyridine (100 ml.) and anisoyl chloride (7.5 g., 0.044 mole) added. The solution is stirred for 30 min. A basic workup according to the procedure of Example 25 affords 10 g. of 4-methoxy-4',5'-methylenedioxy-2'-[2-(2-pyridyl)ethyl]benzanilide obtained analytically pure by crystallization from ethyl acetate.
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Synthesis routes and methods II

Procedure details

2-(4,5-Methylenedioxy-2-nitrostyryl)pyridine (10.8 g., 0.04 mole) is hydrogenated on a Parr apparatus in 200 ml. of ehtanol with 2.0 g. of 10% palladium on carbon as catalyst. After the reduction is complete, the mixture is filtered and the solvent evaporated. The residue consisting of 2-(4,5-methylenedioxy-2-aminophenethyl)pyridine is immediately dissolved in pyridine (100 ml.) and anisoyl chloride (7.5 g., 0.044 mole) added. The solution is stirred for 30 min. A basic workup according to the procedure of Example 25 affords 10 g. of 4-methoxy-4',5'-methylenedioxy-2'-[2-(2-pyridyl)ethyl]benzanilide obtained analytically pure by crystallization from ethyl acetate.
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